![molecular formula C6H3NO2S B3370615 Thiophene-2-carbonyl isocyanate CAS No. 4753-94-0](/img/structure/B3370615.png)
Thiophene-2-carbonyl isocyanate
Overview
Description
Thiophene-2-carbonyl isocyanate is a chemical compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring, a carbonyl group, and an isocyanate group . The exact structural details might require more specific studies or computational modeling for a detailed analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.16 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help in preventing the corrosion of metals, thereby increasing the lifespan and durability of the materials .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices due to their unique properties.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Hypoxia-Inducible Factor-α (HIF-α)
Thiophene-2-carbonyl isocyanate may have potential applications in the induction of anti-hypoxic proteins, which protect cells during exposure to hypoxic conditions . Hypoxia-inducible factor-α (HIF-α) is a major transcription factor that orchestrates this protective effect .
Safety and Hazards
Future Directions
Thiophene and its derivatives, including Thiophene-2-carbonyl isocyanate, show interesting applications in the field of medicinal chemistry. They are considered important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds, and they continue to be a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene-2-carbonyl isocyanate, like other thiophene derivatives, has been found to interact with a variety of biological targets. These include various enzymes, receptors, and cellular structures . .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular structures . The isocyanate group in this compound could potentially react with nucleophilic groups in biological targets, leading to changes in their function.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and other diseases .
Result of Action
Thiophene derivatives have been reported to have various effects, such as anti-inflammatory, anti-cancer, antimicrobial, and other activities .
properties
IUPAC Name |
thiophene-2-carbonyl isocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGGAVHNIUTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306049 | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4753-94-0 | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4753-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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